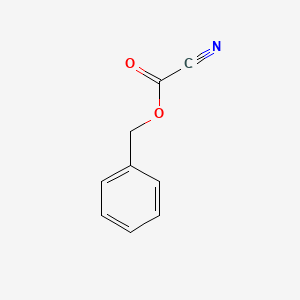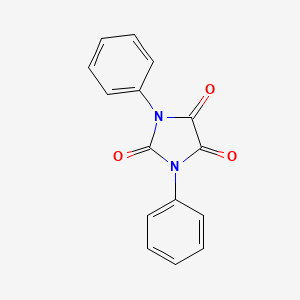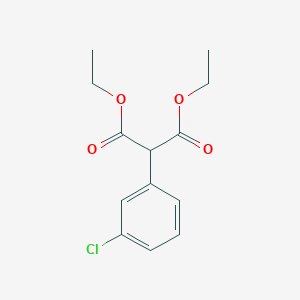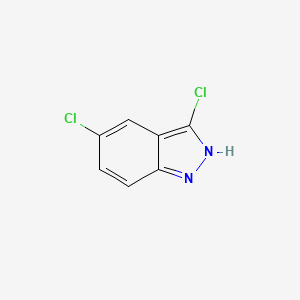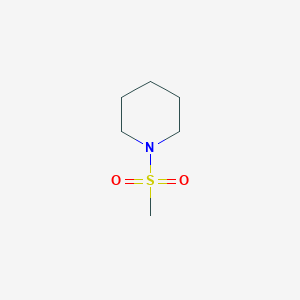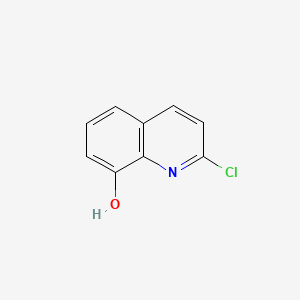
Cyclohexyl 5-bromo-2-chlorobenzamide
Descripción general
Descripción
Cyclohexyl 5-bromo-2-chlorobenzamide is a chemical compound with the molecular formula C13H15BrClNO and a molecular weight of 316.62 g/mol . It features a central benzene ring with a bromine atom at the 5th position and a chlorine atom at the 2nd position, along with a cyclohexane ring attached to the carbonyl group (C=O) and an amide group (C=O-NH) linked to the carbonyl group.
Métodos De Preparación
. it is likely synthesized through a series of reactions involving the introduction of bromine and chlorine atoms to the benzene ring, followed by the attachment of the cyclohexane ring and the formation of the amide group. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Cyclohexyl 5-bromo-2-chlorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amide group (C=O-NH) can be oxidized to form a carboxylic acid (C=O-OH) using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Cyclohexyl 5-bromo-2-chlorobenzamide holds great potential for scientific research due to its intricate molecular structure. Some of its applications include:
Chemical Intermediate: It is likely studied as a potential intermediate in the synthesis of other molecules, including pharmaceuticals and other useful chemicals.
Biological Studies: The presence of bromine and chlorine atoms on the molecule’s aromatic ring system suggests potential for researchers to investigate its interaction with biological systems.
Mecanismo De Acción
There is no scientific research readily available on the mechanism of action of Cyclohexyl 5-bromo-2-chlorobenzamide. This suggests that its biological properties and interactions with other compounds are unknown at this time.
Comparación Con Compuestos Similares
Cyclohexyl 5-bromo-2-chlorobenzamide can be compared with other similar compounds, such as:
5-bromo-2-chlorobenzamide: Lacks the cyclohexane ring, which may affect its chemical and biological properties.
Cyclohexyl 5-bromo-2-fluorobenzamide: Contains a fluorine atom instead of a chlorine atom, which may influence its reactivity and interactions with biological systems.
Cyclohexyl 5-chloro-2-bromobenzamide: The positions of the bromine and chlorine atoms are reversed, potentially altering its chemical behavior and applications.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVJVHGWRPJYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359646 | |
| Record name | CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701260-15-3 | |
| Record name | CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


